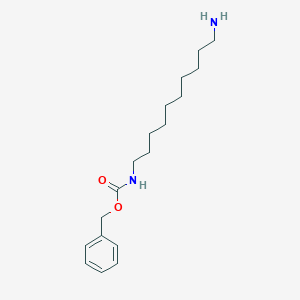
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one, commonly known as CABT, is a novel and versatile compound with a wide range of scientific applications. CABT is an organochlorine compound with an aromatic ring structure, which makes it highly stable and resistant to degradation. CABT has a unique structure that makes it highly reactive, making it an ideal candidate for use in various scientific research applications. CABT has been studied for its potential applications in biochemistry and physiology, and its potential for use in laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one involves the condensation of aniline with 2-chloro-6-nitrobenzothiazole followed by reduction and cyclization.
Starting Materials
Aniline, 2-chloro-6-nitrobenzothiazole, Sodium borohydride, Acetic acid, Sodium hydroxide, Ethanol
Reaction
Aniline is reacted with 2-chloro-6-nitrobenzothiazole in the presence of acetic acid to form (2-anilinophenyl)-(6-nitrobenzo[d]thiazol-2-yl)amine., Sodium borohydride is added to the reaction mixture to reduce the nitro group to an amino group, forming (2-anilinophenyl)-(6-amino-benzo[d]thiazol-2-yl)amine., The reaction mixture is then treated with sodium hydroxide and ethanol to cyclize the compound and form (2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one.
Wissenschaftliche Forschungsanwendungen
CABT has a wide range of potential applications in scientific research. It has been studied for its potential use as a catalyst in organic synthesis, as a reagent for the synthesis of heterocycles, and as a fluorescent probe for the detection of various biomolecules. CABT has also been studied for its potential use as an antimicrobial agent, and as a dye for the detection of various enzymes.
Wirkmechanismus
The mechanism of action of CABT is not yet fully understood. However, it is believed that CABT interacts with enzymes and other biomolecules through hydrogen bonding and electrostatic interactions. It is also believed that CABT may act as a free radical scavenger, which may explain its potential use as an antimicrobial agent.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of CABT are not yet fully understood. However, CABT has been shown to have antimicrobial activity against a variety of bacteria, including E. coli and S. aureus. CABT has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of CABT for laboratory experiments is its stability and resistance to degradation. CABT is also highly reactive, making it an ideal candidate for use in various scientific research applications. However, CABT can be toxic if ingested, and its effects on humans are not yet fully understood. Therefore, it is important to exercise caution when handling CABT in the laboratory.
Zukünftige Richtungen
The potential future directions for CABT research include further studies on its mechanism of action and biochemical and physiological effects, as well as its potential use in the development of new drugs and therapies. Additionally, further research could be conducted to explore the potential use of CABT as a catalyst in organic synthesis and as a reagent for the synthesis of heterocycles. Finally, CABT could be further studied for its potential use as a fluorescent probe for the detection of various biomolecules.
Eigenschaften
IUPAC Name |
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-10-6-7-12-13(8-10)20-14(15(19)18-12)9-17-11-4-2-1-3-5-11/h1-9,17H,(H,18,19)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLJQACTJIBTLB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2857386.png)


![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2857392.png)
![1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2857393.png)


![4-[(Butan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2857399.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2857400.png)

![1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide](/img/structure/B2857406.png)


